molecular formula C12H15F3N2 B2978154 4-{[4-(Trifluoromethyl)piperidin-1-yl]methyl}pyridine CAS No. 2097857-88-8

4-{[4-(Trifluoromethyl)piperidin-1-yl]methyl}pyridine

Cat. No.: B2978154
CAS No.: 2097857-88-8
M. Wt: 244.261
InChI Key: SQNTVLAPZSDAPC-UHFFFAOYSA-N
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Description

4-{[4-(Trifluoromethyl)piperidin-1-yl]methyl}pyridine is a compound that features a trifluoromethyl group attached to a piperidine ring, which is further connected to a pyridine ring

Scientific Research Applications

4-{[4-(Trifluoromethyl)piperidin-1-yl]methyl}pyridine has diverse applications in scientific research:

Mechanism of Action

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the development of new TFMP derivatives and the exploration of their wide-ranging potential applications will continue to be an important area of research in the future .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[4-(Trifluoromethyl)piperidin-1-yl]methyl}pyridine typically involves the trifluoromethylation of a piperidine derivative followed by its coupling with a pyridine moiety. One common method includes the reaction of 4-iodopyridine with trifluoromethylated piperidine under specific conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation processes using advanced catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-{[4-(Trifluoromethyl)piperidin-1-yl]methyl}pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and various substituted pyridine derivatives .

Comparison with Similar Compounds

Uniqueness: 4-{[4-(Trifluoromethyl)piperidin-1-yl]methyl}pyridine is unique due to the combination of the trifluoromethyl group, piperidine ring, and pyridine ring in a single molecule. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

4-[[4-(trifluoromethyl)piperidin-1-yl]methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2/c13-12(14,15)11-3-7-17(8-4-11)9-10-1-5-16-6-2-10/h1-2,5-6,11H,3-4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQNTVLAPZSDAPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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